1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
Overview
Description
1-Allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, also known as APET, is a heterocyclic compound that has been investigated for its potential therapeutic applications. APET belongs to the quinazoline family of compounds and has been shown to exhibit various biological activities.
Mechanism Of Action
The mechanism of action of 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to activate caspase pathways, which leads to the induction of apoptosis. In inflammation and neurodegenerative disease research, 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which leads to the attenuation of inflammation and neurodegeneration.
Biochemical And Physiological Effects
1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to exhibit various biochemical and physiological effects in cells. In cancer cells, 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation research, 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. In neurodegenerative disease research, 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to reduce oxidative stress and inflammation, which leads to the attenuation of neurodegeneration.
Advantages And Limitations For Lab Experiments
One advantage of using 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione in lab experiments is its ability to exhibit various biological activities, which makes it a versatile compound for investigating different research fields. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. One limitation of using 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione in lab experiments is its low solubility in water, which can make it challenging to work with in aqueous environments.
Future Directions
There are many potential future directions for 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione research. In cancer research, future studies could investigate the efficacy of 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione in combination with other anti-cancer drugs. In inflammation and neurodegenerative disease research, future studies could investigate the potential of 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione as a therapeutic agent in animal models of disease. Additionally, future studies could investigate the structure-activity relationship of 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione to identify more potent analogs with improved biological activity.
Scientific Research Applications
1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been investigated for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to exhibit anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has also been shown to induce apoptosis in cancer cells through the activation of caspase pathways. In inflammation research, 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disease research, 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in neuronal cells.
properties
IUPAC Name |
2-phenyl-1-prop-2-enyl-5,6,7,8-tetrahydroquinazoline-4-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S/c1-2-12-19-15-11-7-6-10-14(15)17(20)18-16(19)13-8-4-3-5-9-13/h2-5,8-9H,1,6-7,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZJEGNRKGQFHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(CCCC2)C(=S)N=C1C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26663545 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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